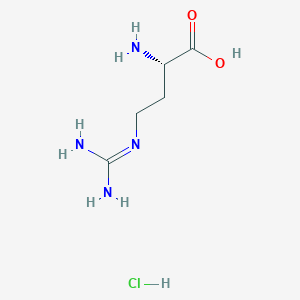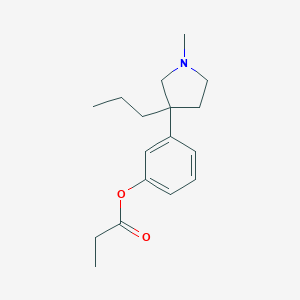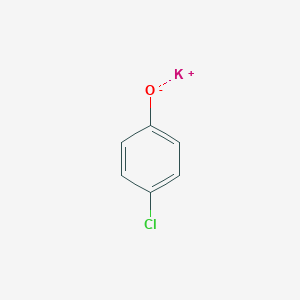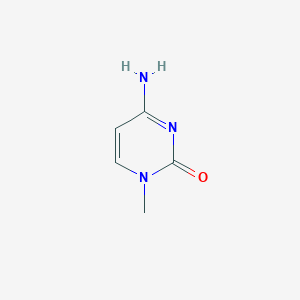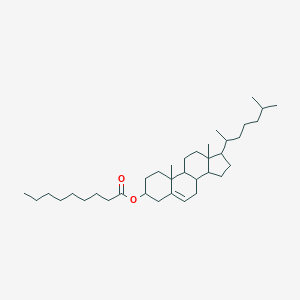![molecular formula C11H21NO2 B075621 [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate CAS No. 1118-38-3](/img/structure/B75621.png)
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate is a chemical compound that is widely used in scientific research. It is a type of ester that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate involves the inhibition of PP1 and PP2A. These enzymes are responsible for the dephosphorylation of proteins, which is a critical step in many cellular processes. The inhibition of PP1 and PP2A by this compound leads to the accumulation of phosphorylated proteins, which can affect various cellular pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate depend on the specific biological system being studied. In cancer cells, this compound has been shown to induce cell death by inhibiting PP2A. In neurodegenerative diseases, it has been used to study the role of PP1 in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. In cardiovascular disorders, it has been used to investigate the role of PP1 in the regulation of cardiac contractility.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate in lab experiments is its potency as an inhibitor of PP1 and PP2A. This compound has been shown to be more effective than other PP1 and PP2A inhibitors, which makes it a valuable tool for studying the role of these enzymes in various biological systems. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Future Directions
There are several future directions for the use of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate in scientific research. One direction is the development of more specific inhibitors of PP1 and PP2A. This could lead to the identification of new therapeutic targets for the treatment of various diseases. Another direction is the investigation of the role of PP1 and PP2A in the regulation of other cellular processes, such as autophagy and DNA repair. Finally, the use of this compound in combination with other drugs could lead to the development of more effective therapies for cancer and other diseases.
Conclusion
In conclusion, [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate is a valuable tool for studying the role of PP1 and PP2A in various biological systems. Its unique properties as a potent inhibitor of these enzymes make it a valuable tool for scientific research. However, it is important to use appropriate safety measures when handling this compound to avoid any adverse effects. There are several future directions for the use of this compound in scientific research, including the development of more specific inhibitors of PP1 and PP2A and the investigation of its role in other cellular processes.
Scientific Research Applications
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which are enzymes involved in the regulation of various cellular processes. This compound has been used to study the role of PP1 and PP2A in different biological systems, including cancer, neurodegenerative diseases, and cardiovascular disorders.
properties
CAS RN |
1118-38-3 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-9(2)10(13)14-8-11(3,4)7-12(5)6/h1,7-8H2,2-6H3 |
InChI Key |
VVOKYOKVMKJIMT-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C\N(C)C)/C(=O)OCC(C)(C)C |
SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
Canonical SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



